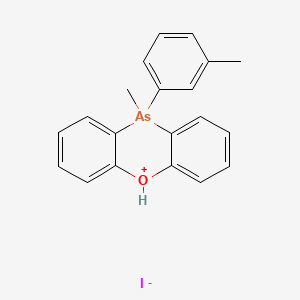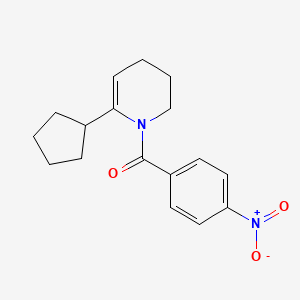![molecular formula C11H8BrNO3S B14591818 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-75-9](/img/structure/B14591818.png)
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromophenyl sulfanyl methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran typically involves a multi-step process. One common synthetic route starts with the nitration of furan to introduce the nitro group. This is followed by the bromination of phenyl sulfide to obtain 4-bromophenyl sulfide. The final step involves the coupling of the bromophenyl sulfide with the nitrofuran under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other complex structures.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and nitro groups.
Wirkmechanismus
The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl sulfanyl group can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(4-Bromophenyl)sulfanyl]methyl}oxirane: Similar in structure but with an oxirane ring instead of a furan ring.
4-Bromophenyl sulfide derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is unique due to the combination of a nitrofuran moiety with a bromophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
61266-75-9 |
|---|---|
Molekularformel |
C11H8BrNO3S |
Molekulargewicht |
314.16 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChI-Schlüssel |
NIOWUCRJUOUTDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
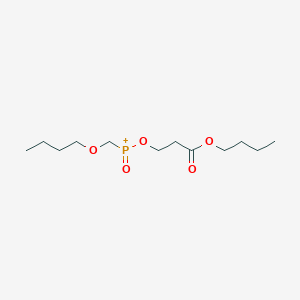
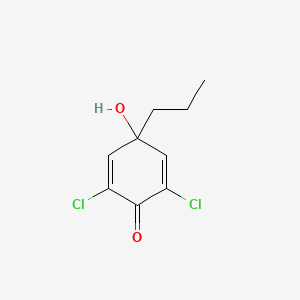

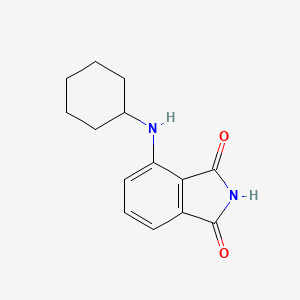

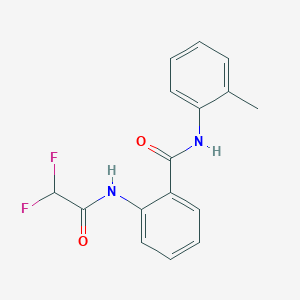
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)



